

Application Note: Quantification of Peonidin 3-Glucoside Using a Validated HPLC-DAD Method

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Compound of Interest

Compound Name: *Peonidin 3-Glucoside*

Cat. No.: *B1679552*

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Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed protocol for the quantification of **Peonidin 3-Glucoside** in various sample matrices using High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD).

Introduction

Peonidin 3-Glucoside is a prominent anthocyanin, a class of water-soluble pigments responsible for the red, purple, and blue colors in many fruits, flowers, and vegetables.[1][2] Interest in the quantification of **Peonidin 3-Glucoside** has grown due to its potential health benefits, including antioxidant and anti-inflammatory properties.[3] High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) is a robust and widely used analytical technique for the separation, identification, and quantification of anthocyanins.[2][4] The DAD provides spectral information, enhancing the confidence in peak identification. This application note outlines a validated HPLC-DAD method for the reliable quantification of **Peonidin 3-Glucoside**.

Experimental

2.1. Instrumentation and Consumables

- HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, thermostatted column compartment, and a diode array detector (DAD).

- Column: A reversed-phase C18 column is commonly used for anthocyanin separation. A suitable option is a Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 μ m) or equivalent.[1]
- Vials: 2 mL amber glass vials to protect the light-sensitive anthocyanin samples.
- Syringe Filters: 0.22 μ m or 0.45 μ m PTFE or RC syringe filters for sample filtration.[4]
- Analytical Balance: For accurate weighing of standards and samples.
- Volumetric Glassware: Class A volumetric flasks and pipettes.

2.2. Reagents and Standards

- **Peonidin 3-Glucoside** analytical standard: Purity \geq 95%.
- Methanol: HPLC grade.
- Acetonitrile: HPLC grade.
- Formic Acid: LC-MS grade.
- Phosphoric Acid: Analytical grade.[1][5]
- Water: Deionized or Milli-Q water.
- Internal Standard (IS) (Optional but Recommended): A structurally similar compound not present in the sample, such as Cyanidin 3-O-glucoside.

2.3. Chromatographic Conditions

The following table summarizes the recommended starting conditions for the HPLC-DAD analysis. Optimization may be required based on the specific sample matrix and HPLC system.

Parameter	Recommended Condition
Column	Poroshell 120 SB-C18 (4.6 x 150 mm, 2.7 µm) or equivalent
Mobile Phase A	5% Formic Acid in Water[1][4]
Mobile Phase B	Acetonitrile[6]
Gradient Elution	0-1 min: 5% B; 1-8 min: linear gradient to 30% B; 8-10 min: linear gradient to 95% B; 10-12 min: hold at 95% B; 12.1-15 min: return to 5% B and equilibrate.[7]
Flow Rate	0.8 mL/min
Column Temperature	30 °C[1]
Injection Volume	5-20 µL
Detection Wavelength	520 nm (for quantification), with a full spectral scan from 200-600 nm for peak purity assessment.[8]
Retention Time	Under specific conditions, the retention time for Peonidin 3-Glucoside has been reported to be approximately 33.7 ± 0.2 min.[3] However, this will vary with the exact method parameters.

Protocols

3.1. Standard Solution Preparation

- Primary Stock Solution (e.g., 1000 µg/mL): Accurately weigh 10 mg of **Peonidin 3-Glucoside** standard and dissolve it in 10 mL of acidified methanol (1% formic acid) in a volumetric flask. Store this solution at -20°C in an amber vial.
- Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the mobile phase A to achieve a concentration range suitable for creating a calibration curve (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).

3.2. Sample Preparation

The sample preparation procedure will vary depending on the matrix. Below is a general protocol for solid and liquid samples.

3.2.1. Solid Samples (e.g., plant material, fruit powder)

- Homogenization: Weigh approximately 1-5 g of the homogenized sample into a centrifuge tube.[\[7\]](#)
- Extraction: Add 10 mL of an extraction solvent (e.g., methanol with 1% formic acid or acetone/water/TFA (70:29.95:0.05)).[\[4\]](#)[\[7\]](#)
- Sonication/Shaking: Sonicate the mixture for 15-30 minutes or shake for 1 hour at 4°C in the dark.[\[4\]](#)[\[7\]](#)[\[9\]](#)
- Centrifugation: Centrifuge the extract at 4000-8000 x g for 10-15 minutes at 4°C.[\[7\]](#)
- Supernatant Collection: Carefully collect the supernatant. For exhaustive extraction, the process can be repeated 1-2 more times, and the supernatants pooled.[\[7\]](#)
- Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial.[\[1\]](#)

3.2.2. Liquid Samples (e.g., fruit juice, beverage)

- Dilution: Dilute the sample with an appropriate solvent (e.g., mobile phase A) to bring the analyte concentration within the calibration range.
- Centrifugation: Centrifuge the diluted sample to remove any particulate matter.
- Filtration: Filter the supernatant through a 0.22 µm or 0.45 µm syringe filter into an amber HPLC vial.

3.3. Method Validation

To ensure the reliability of the results, the analytical method should be validated according to ICH guidelines or internal SOPs. The following parameters are typically assessed:

Validation Parameter	Typical Acceptance Criteria
Linearity	Correlation coefficient (r^2) > 0.995 for the calibration curve.[10]
Limit of Detection (LOD)	Signal-to-Noise ratio of 3:1.
Limit of Quantification (LOQ)	Signal-to-Noise ratio of 10:1. The LOQs for anthocyanins can range from 0.20 mg/kg to 0.60 mg/kg.[8]
Precision (Repeatability & Intermediate)	Relative Standard Deviation (RSD) < 5%. Within-day and between-day assay RSDs are typically below 6.2% and 8.5%, respectively.[8]
Accuracy (Recovery)	80-120%. Accuracy for anthocyanin analysis has been reported to be between 91.6% and 119% for within-day assays and 89.9% and 123% for between-day assays.[8]
Specificity	The peak for Peonidin 3-Glucoside should be well-resolved from other components in the sample matrix, and peak purity should be confirmed using DAD spectral analysis.

Data Presentation

The quantitative data obtained from the analysis should be summarized in clear and structured tables.

Table 1: Calibration Curve Data for **Peonidin 3-Glucoside**

Concentration (µg/mL)	Peak Area (mAU*s)
0.5	Example Value
1	Example Value
5	Example Value
10	Example Value
25	Example Value
50	Example Value
100	Example Value
Linearity (r ²)	>0.995

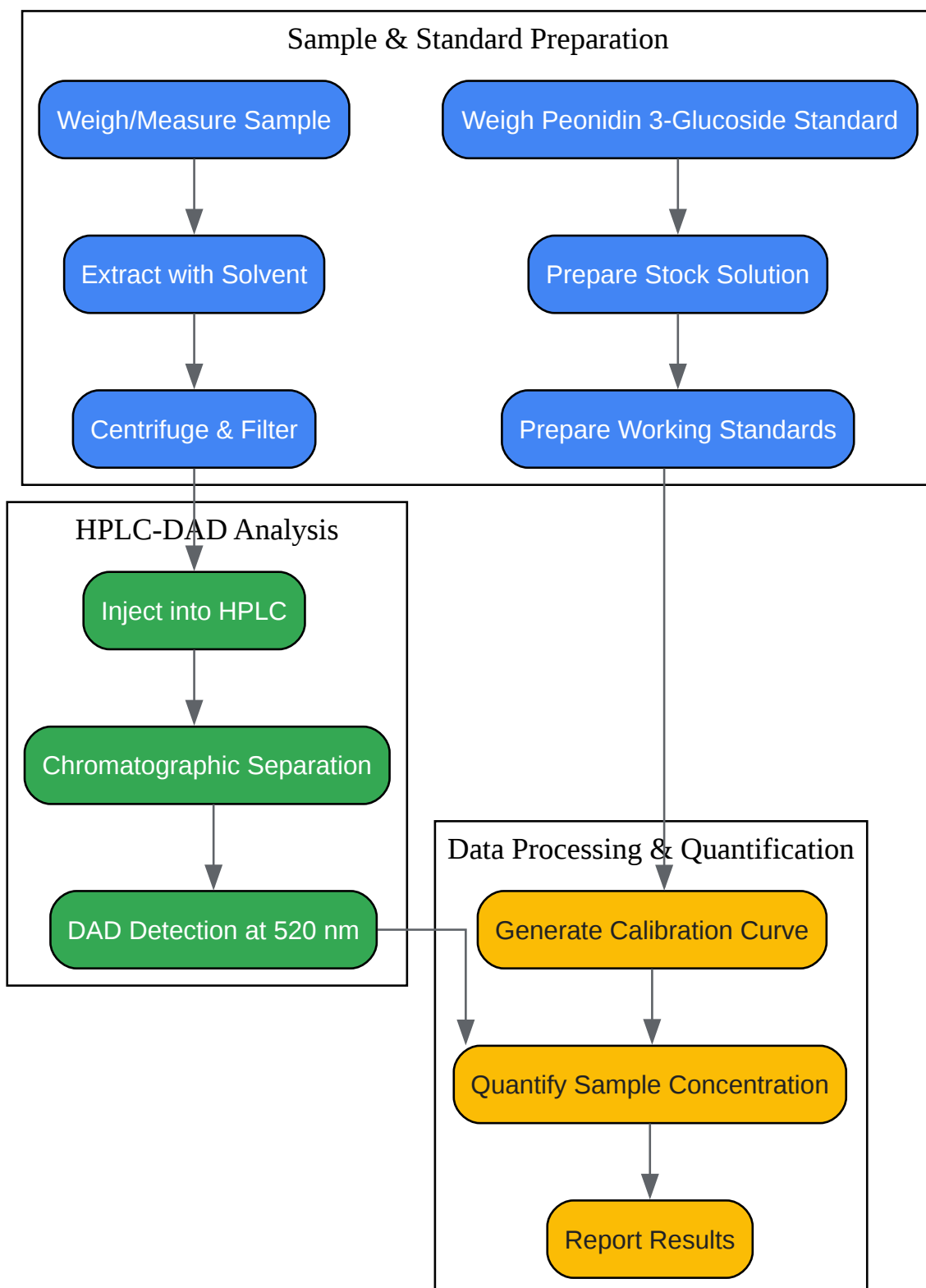
Table 2: Method Validation Summary

Parameter	Result
LOD (µg/mL)	Calculated Value
LOQ (µg/mL)	Calculated Value
Precision (RSD%)	Calculated Value
Accuracy (%)	Calculated Value

Table 3: Quantification of **Peonidin 3-Glucoside** in Samples

Sample ID	Peak Area (mAU*s)	Concentration (µg/mL)	Amount in Original Sample (e.g., mg/g)
Sample 1	Measured Value	Calculated Value	Calculated Value
Sample 2	Measured Value	Calculated Value	Calculated Value
Sample 3	Measured Value	Calculated Value	Calculated Value

Experimental Workflow Diagram



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Caption: Workflow for **Peonidin 3-Glucoside** Quantification.

Conclusion

The HPLC-DAD method described in this application note provides a reliable and robust approach for the quantification of **Peonidin 3-Glucoside** in various samples. Proper sample preparation and method validation are crucial for obtaining accurate and reproducible results. The provided protocols and parameters serve as a strong foundation for researchers and scientists in the fields of natural product chemistry, food science, and drug development.

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